molecular formula C25H33N5O2 B2538259 1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE CAS No. 1015580-03-6

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE

Cat. No.: B2538259
CAS No.: 1015580-03-6
M. Wt: 435.572
InChI Key: BOKHWNQMQCREDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-CYCLOHEXYL-4-[2-(3,4-DIMETHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PIPERAZINE is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.572. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications and Biochemical Insights

Hyperuricemia and Neoplastic Diseases in Children

Allopurinol, a derivative of pyrazolo[3,4-d]pyrimidine, has been effectively used in the treatment and prevention of hyperuricemia in children with various neoplastic diseases. It has shown efficacy in reducing hyperuricemia and preventing uric acid nephropathy without significant toxicity, except for occasional mild skin rashes (Krakoff & Murphy, 1968).

Metabolic Studies

The metabolic disposition of allopurinol has been determined in mice, dogs, and human subjects, showing that it acts both as a substrate and an inhibitor of xanthine oxidase. Its conversion to alloxanthine, its major metabolite, indicates a complex interaction within the body's metabolic pathways (Elion, Kovensky, & Hitchings, 1966).

Treatment of Gout and Uric Acid Disorders

Research has highlighted allopurinol's success in universally lowering serum uric acid concentration and uric acid excretion to normal levels in subjects with primary and secondary gout and other disorders of uric acid metabolism. This emphasizes the compound's importance in managing gout, particularly in cases with azotemia, acute uric acid nephropathy, and uric acid urolithiasis (Ogryzlo et al., 1966).

Mechanism of Action

While the specific mechanism of action for “7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine” is not available, similar compounds have shown various biological activities. For example, pyrazolines and their derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

The future directions for research on “7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine” and similar compounds could include further exploration of their biological activities and potential applications in medicine, given the promising properties of related compounds .

Properties

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-18-15-25(29-13-11-28(12-14-29)20-7-5-4-6-8-20)30-24(26-18)17-21(27-30)19-9-10-22(31-2)23(16-19)32-3/h9-10,15-17,20H,4-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHWNQMQCREDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.